N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 898452-47-6
VCID: VC5148190
InChI: InChI=1S/C23H22ClN3O2S/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29)
SMILES: CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)Cl
Molecular Formula: C23H22ClN3O2S
Molecular Weight: 439.96

N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

CAS No.: 898452-47-6

Cat. No.: VC5148190

Molecular Formula: C23H22ClN3O2S

Molecular Weight: 439.96

* For research use only. Not for human or veterinary use.

N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide - 898452-47-6

Specification

CAS No. 898452-47-6
Molecular Formula C23H22ClN3O2S
Molecular Weight 439.96
IUPAC Name N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Standard InChI InChI=1S/C23H22ClN3O2S/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29)
Standard InChI Key JJHFXSNZFFEGAH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)Cl

Introduction

N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. It features a complex structure with multiple functional groups, including an indoline moiety and a thiophene ring, which are significant for its potential biological activities. This compound is of interest in medicinal chemistry, particularly as a pharmaceutical intermediate or active ingredient due to its structural components.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. The process may require specific solvents, temperatures, and catalysts to optimize yield and purity. Polar aprotic solvents can facilitate nucleophilic substitutions effectively.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate

  • Reducing Agents: Lithium aluminum hydride

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO)

  • Temperature and Catalysts: Critical for achieving desired reaction outcomes

Potential Biological Activities

The mechanism of action for N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific application in medicinal chemistry. It is hypothesized that this compound might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. Detailed biochemical studies are necessary to elucidate these interactions further.

Potential Applications in Medicinal Chemistry

  • Pharmaceutical Intermediate: Due to its complex structure and functional groups.

  • Active Ingredient: Potential for biological activity, particularly in cancer or neurological disorders.

Future Research Directions

  • In Vitro and In Vivo Studies: Necessary to assess the compound's efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's biological activity through structural modifications.

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